1-(4-propylphenyl)ethan-1-ol
Description
Significance of Secondary Benzylic Alcohols in Organic Synthesis
Secondary benzylic alcohols are a prevalent structural motif found in numerous biologically active molecules and natural products. chemrxiv.orgnih.gov Their importance is underscored by their frequent use as versatile building blocks and key intermediates in organic synthesis. chemrxiv.org The hydroxyl group can be readily transformed into other functional groups or used to direct subsequent reactions, making these alcohols valuable precursors for creating more complex molecular architectures. The development of synthetic methods for these alcohols, especially in an enantiomerically pure form, is a significant focus of chemical research. nih.gov These methods include the catalytic dehydrative substitution of benzylic alcohols to form C-C, C-O, C-N, and C-S bonds, highlighting their role as fundamental synthons in constructing diverse chemical entities. researchgate.netacs.org
Overview of Research Trajectories for Aryl-Substituted Ethanols
The synthesis of aryl-substituted ethanols, particularly chiral ones, has been a long-standing area of interest, leading to the development of numerous sophisticated methodologies. nih.gov A primary research trajectory involves the asymmetric reduction of the corresponding prochiral aryl ketones. chemrxiv.org Another major avenue is the enantioselective addition of organometallic reagents to aryl aldehydes, which directly establishes the chiral carbinol center. nih.gov
Modern synthetic strategies have expanded to include:
Asymmetric Hydrogenation : Transition metal complexes, such as those based on ruthenium developed by Noyori, are highly effective for the enantioselective hydrogenation of aryl ketones to produce secondary benzylic alcohols. chemrxiv.org
Asymmetric Benzylic C–H Oxidation : The direct and selective oxidation of benzylic C-H bonds into alcohols presents a highly atom-economical approach, though controlling over-oxidation to the ketone can be challenging. nih.govacs.org
Dual Catalysis Systems : Recent advancements include dual catalytic systems, such as nickel/photoredox catalysis, for the enantioselective cross-coupling of aryl halides with precursors to form chiral secondary benzylic alcohols under mild conditions. organic-chemistry.orgnih.gov A Pd/Cu co-catalyzed system has also been developed for the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives. nih.gov
Photochemical Methods : Visible-light-induced catalysis offers an environmentally friendly alternative for alcohol oxidation and other transformations. rsc.org For instance, the combination of photoredox and organocatalysis enables the use of alcohols as alkylating agents for the α-benzylation of aldehydes. nih.gov
| Synthetic Method | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation of Aryl Ketones | Reduction of a ketone using a chiral catalyst and hydrogen gas to produce an enantioenriched alcohol. | High enantioselectivity, often utilizes Ru or Rh complexes. chemrxiv.org |
| Asymmetric Addition to Carbonyls | Addition of organometallic reagents (e.g., Grignard, organozinc) to aldehydes or ketones in the presence of a chiral ligand. | Forms a new C-C bond and a stereocenter simultaneously. nih.govresearchgate.net |
| Benzylic C-H Oxidation | Direct conversion of a benzylic methylene (B1212753) (CH₂) group to a hydroxyl (CH-OH) group. | Atom-economical, but selectivity can be a challenge. acs.org |
| Dual Catalysis Cross-Coupling | Combines two catalytic cycles (e.g., nickel and photoredox) to couple aryl halides with other fragments. | Mild reaction conditions, good functional group tolerance. organic-chemistry.orgnih.gov |
Contextualization of 1-(4-Propylphenyl)ethan-1-ol within Current Chemical Literature
The direct study of this compound is often linked to the synthesis and reactions of its precursor, 1-(4-propylphenyl)ethan-1-one (B124536), also known as 4'-propylacetophenone. guidechem.com This ketone is a well-characterized compound used in organic synthesis. guidechem.comnih.govscbt.com
Synthesis of the Precursor: 1-(4-Propylphenyl)ethan-1-one can be prepared via methods such as the Friedel-Crafts acylation of propylbenzene (B89791). guidechem.com One documented procedure involves reacting propylbenzene with acetic anhydride (B1165640) in the presence of boron trifluoride-etherate. guidechem.com An alternative route uses the hydration of propylphenylacetylene. guidechem.com
The synthesis of this compound is most commonly achieved through the reduction of 1-(4-propylphenyl)ethan-1-one. This transformation is a standard procedure in organic chemistry and can be accomplished with various reducing agents, such as sodium borohydride (B1222165). The catalytic reduction of similar aromatic ketones is a widely studied reaction, often used as a model to test the efficacy of new catalytic systems. nih.govnih.gov The availability of specific enantiomers, such as (1R)-1-(4-propylphenyl)ethan-1-ol, for research purposes indicates a focus on its stereochemical properties and potential applications in stereoselective synthesis. scbt.comnih.gov
| Property | This compound | 1-(4-Propylphenyl)ethan-1-one |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O nih.gov | C₁₁H₁₄O nih.gov |
| Molecular Weight | 164.24 g/mol | 162.23 g/mol nih.gov |
| CAS Number | 10557-61-6 (racemic) | 2932-65-2 nih.gov |
| Appearance | Data not widely available | Liquid |
| Boiling Point | Data not widely available | 123-125°C (15 mmHg) guidechem.com |
| Density | Data not widely available | 0.98 g/cm³ (25°C) guidechem.com |
Stereochemical Considerations in α-Chiral Benzylic Alcohols
The presence of a stereogenic center at the α-carbon (the carbon bearing the hydroxyl group) is a defining feature of many secondary benzylic alcohols, including this compound. The ability to control the absolute configuration of this center is of paramount importance for applications in areas like pharmaceutical synthesis, where enantiomers can exhibit vastly different biological activities.
Research in this area focuses on developing highly stereoselective synthetic methods. Asymmetric catalysis is the cornerstone of this field, with enantioselective hydrogenation and enantioselective additions to carbonyls being the most established routes. chemrxiv.orgnih.gov The stereochemical outcome of these reactions is governed by the chiral catalyst or auxiliary used, which creates a chiral environment that favors the formation of one enantiomer over the other. researchgate.net
Furthermore, the conformation of benzylic alcohols can be influenced by substituents on the aromatic ring. For instance, ortho-halogenation can lead to the existence of different stable chiral conformations. rsc.orgresearchgate.net Understanding these conformational preferences is crucial as they can impact the reactivity and interaction of the molecule in subsequent chemical transformations or biological assays. The absolute stereochemistry of chiral alcohols is often determined using NMR spectroscopy in conjunction with chiral derivatizing agents, which convert the enantiomers into diastereomers with distinguishable spectral properties. researchgate.net
Properties
CAS No. |
152336-37-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Propylphenyl Ethan 1 Ol and Analogous Structures
Reduction Strategies for Prochiral Ketones
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For 1-(4-propylphenyl)ethan-1-one (B124536), several reliable methods exist that yield the racemic alcohol.
Catalytic Hydrogenation Approaches for 1-(4-Propylphenyl)ethan-1-one
Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used in industrial settings due to its high efficiency and the clean nature of the process, with water being the only theoretical byproduct. Common catalysts include platinum group metals on a solid support, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), as well as Raney nickel.
The reaction is typically carried out in a solvent like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) under elevated pressure of hydrogen. The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the ketone carbonyl group without affecting the aromatic ring or the propyl substituent.
Table 1: Typical Conditions for Catalytic Hydrogenation of Aryl Ketones
| Catalyst | Support | Hydrogen Pressure | Temperature | Solvent | Typical Yield |
| Palladium | Carbon (5-10%) | 1-50 atm | 25-80 °C | Ethanol | >95% |
| Platinum Dioxide | - | 1-3 atm | 20-50 °C | Ethyl Acetate | >95% |
| Raney Nickel | - | 10-100 atm | 50-150 °C | Methanol | >90% |
Note: Data is representative of typical reductions for acetophenone (B1666503) derivatives.
Transfer Hydrogenation Techniques
Transfer hydrogenation offers a practical alternative to catalytic hydrogenation, as it avoids the need for high-pressure hydrogen gas. Instead, a hydrogen donor molecule is used to provide the hydrogen atoms in situ. Common hydrogen donors include isopropanol (B130326), formic acid, and their salts. The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir).
For the reduction of 1-(4-propylphenyl)ethan-1-one, a mixture of formic acid and triethylamine (B128534) (FA/TEA) is often employed as the hydrogen source in conjunction with a ruthenium catalyst. This method is efficient under mild conditions, typically proceeding at room temperature to moderate heat.
Metal Hydride Reductions and Selectivity
Metal hydride reagents are among the most common and versatile agents for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reagents.
Sodium borohydride is a mild and selective reducing agent that is highly effective for reducing ketones and aldehydes. It is typically used in alcoholic solvents like methanol or ethanol. For the synthesis of 1-(4-propylphenyl)ethan-1-ol, NaBH₄ offers excellent chemoselectivity, reducing the carbonyl group without affecting the propyl-substituted benzene (B151609) ring.
Lithium aluminum hydride is a much more powerful and less selective reducing agent. While it will readily reduce the ketone, it is also capable of reducing other functional groups and requires anhydrous conditions (typically in ethers like diethyl ether or tetrahydrofuran) and careful handling due to its high reactivity with protic solvents, including water. Given the straightforward nature of the substrate, the milder NaBH₄ is generally the preferred reagent for this specific transformation.
Enantioselective Synthesis of Chiral this compound
Producing a single enantiomer ((R)- or (S)-1-(4-propylphenyl)ethan-1-ol) is critical for applications where stereochemistry dictates biological activity or material properties. This requires the use of asymmetric synthesis methods.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis employs a small amount of a chiral catalyst to stereoselectively convert a prochiral substrate into a chiral product. Asymmetric transfer hydrogenation (ATH) is a prominent technique for the enantioselective reduction of prochiral ketones like 1-(4-propylphenyl)ethan-1-one.
These reactions utilize chiral ligands complexed to a metal center, typically ruthenium. The chirality of the ligand creates a chiral environment around the metal, which directs the hydrogen transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. A widely used system involves (R,R)- or (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) as the chiral ligand for a ruthenium catalyst, with a formic acid/triethylamine mixture serving as the hydrogen source. The enantioselectivity of these reactions is often excellent, with enantiomeric excess (e.e.) values frequently exceeding 95%.
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Catalyst System | Substrate | Product Configuration | Yield | Enantiomeric Excess (e.e.) |
| (R,R)-RuCl(TsDPEN)(p-cymene) | Acetophenone | (R)-1-Phenylethanol | High | >98% |
| (S,S)-RuCl(TsDPEN)(p-cymene) | Acetophenone | (S)-1-Phenylethanol | High | >98% |
Note: Data is based on well-established results for acetophenone, which serves as a model for 1-(4-propylphenyl)ethan-1-one. nih.gov
Biocatalytic and Enzymatic Transformations
Biocatalysis utilizes enzymes or whole microorganisms as catalysts to perform chemical transformations. These methods are prized for their exceptional selectivity (chemo-, regio-, and stereo-), mild reaction conditions (often in aqueous media at room temperature), and environmental compatibility. nih.gov
For the asymmetric reduction of 1-(4-propylphenyl)ethan-1-one, alcohol dehydrogenases (ADHs) are the key enzymes. These enzymes, often used within whole-cell systems to simplify cofactor regeneration, can reduce ketones to chiral alcohols with very high enantiomeric purity. Readily available and inexpensive biocatalysts, such as certain plant tissues, have been shown to effectively reduce prochiral ketones. nih.gov For instance, the reduction of acetophenone and its derivatives using plant tissues like carrot or apple can produce chiral alcohols with high yield and enantioselectivity. nih.gov The specific enantiomer produced ((R) or (S)) depends on the specific enzymes present in the chosen biocatalyst. nih.gov
Table 3: Biocatalytic Reduction of Prochiral Ketones Using Plant Tissues
| Biocatalyst (Plant Tissue) | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
| Carrot (Daucus carota) | 4'-Chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | ~80% | >98% |
| Apple (Malus pumila) | Acetophenone | (S)-1-Phenylethanol | ~75% | >99% |
Note: Data is representative of biocatalytic reductions on analogous substrates, demonstrating the potential of this method for 1-(4-propylphenyl)ethan-1-one. nih.gov
Chiral Auxiliary-Mediated Methodologies
The synthesis of specific enantiomers of this compound can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com
Several types of chiral auxiliaries have been developed and are widely used for the synthesis of enantiomerically pure compounds. researchgate.net The most effective auxiliaries are typically derived from inexpensive, naturally occurring chiral molecules. researchgate.net Common classes include oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine amides. wikipedia.orgresearchgate.netnih.gov
For the synthesis of a chiral alcohol like this compound, a general approach would involve the attachment of a chiral auxiliary to a related carboxylic acid precursor. The resulting compound, now containing a chiral director, can undergo diastereoselective reactions, such as alkylation or reduction. For instance, chiral oxazolidinones, introduced by Evans, are highly effective in directing stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.orgresearchgate.net Similarly, pseudoephedrine can be reacted with a carboxylic acid to form an amide; the subsequent enolate can react with an electrophile, with the stereochemistry of the addition being directed by the auxiliary's methyl group. wikipedia.orgnih.gov Camphorsultam is another powerful auxiliary used in reactions like Michael additions and Claisen rearrangements. wikipedia.org
While specific examples detailing the use of these auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles are broadly applicable. The general scheme involves creating a new stereocenter on a precursor molecule under the influence of the auxiliary, followed by cleavage of the auxiliary to yield the enantiomerically enriched target molecule.
Chiral Resolution Techniques for Racemic this compound
Chiral resolution is a common strategy for separating enantiomers from a racemic mixture. This is particularly relevant for compounds like this compound, which may be synthesized initially as a 1:1 mixture of its (R) and (S) enantiomers. Kinetic resolution and dynamic kinetic resolution are also powerful techniques for resolving racemic secondary alcohols. acs.orgnih.govnih.gov
Diastereomeric Salt Formation and Separation
One of the most established and industrially scalable methods for resolving racemates is through the formation of diastereomeric salts. advanceseng.comnih.gov This technique involves reacting the racemic mixture (in this case, an alcohol, which would first need to be converted to a derivative like a phthalate (B1215562) half-ester to introduce an acidic handle) with a single enantiomer of a chiral resolving agent. advanceseng.comnih.gov
The reaction between the racemic compound and the chiral resolving agent produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility. advanceseng.com This difference allows for their separation by methods like fractional crystallization. nih.gov Once a diastereomeric salt is isolated, the bond with the resolving agent is cleaved, yielding the desired enantiomer in a pure form.
The choice of resolving agent and solvent is critical for successful separation. nih.gov The efficiency of the resolution depends on the degree of solubility difference between the two diastereomeric salts. Common resolving agents for acidic compounds include chiral amines like (S)-(-)-α-methylbenzylamine. advanceseng.com The optimization of conditions, such as the solvent system and temperature profile for crystallization, is crucial to maximize the yield and diastereomeric excess of the desired salt. advanceseng.com For example, in the resolution of racemic ibuprofen, ethyl acetate was identified as an optimal solvent, providing high yield and diastereomeric excess. advanceseng.com
| Resolving Agent Class | Example | Application Principle |
| Chiral Amines | (S)-Phenylethylamine | Forms diastereomeric salts with racemic acids or acidic derivatives. nih.gov |
| Chiral Carboxylic Acids | Dibenzoyl-L-tartaric acid | Forms diastereomeric salts with racemic bases. rsc.org |
| Amino Alcohols | 2-Amino-1,2-diphenylethanol (ADPE) | Used to resolve racemic 3-hydroxycarboxylic acids via salt formation. nih.gov |
This table illustrates general classes of resolving agents and their principles of application, which are relevant for the resolution of racemic alcohols after appropriate derivatization.
Chromatographic Enantioseparation Methods
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. This method relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the CSP.
For the separation of this compound enantiomers, a chiral HPLC column would be employed. Polysaccharide-based CSPs, such as those found in Chiralpak columns, are widely used for the resolution of various racemic compounds, including alcohols. google.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.
A typical method would involve dissolving the racemic alcohol in a suitable mobile phase, commonly a mixture of hexane (B92381) and an alcohol like isopropanol or ethanol, and passing it through the chiral column. google.com The separation of the precursor, 1-(4-propylphenyl)ethan-1-one, has been demonstrated using reverse-phase HPLC, indicating that chromatographic methods are well-suited for this class of compounds. sielc.com For enantioseparation of the alcohol, a patent for a similar compound, S-1-(2'-bromo-4'-fluoro phenyl)-ethanol, specifies the use of a Chiralpak AD column with a mobile phase of ethanol in hexane. google.com
| Parameter | Description | Example from Analogous Separations google.com |
| Stationary Phase | Chiral Stationary Phase (CSP) | Chiralpak AD |
| Mobile Phase | Typically a non-polar solvent with a polar modifier | 0.249% v/v absolute ethanol in hexane |
| Detection | UV detector | 210 nm |
| Principle | Differential transient diastereomeric interactions | The (R) and (S) enantiomers exhibit different affinities for the CSP, leading to different elution times. |
This table outlines typical parameters for the chiral HPLC separation of a secondary benzylic alcohol, based on methods for analogous compounds.
Carbon-Carbon Bond Formation Strategies at the Benzylic Position
Organometallic Reagent Additions to Carbonyls
A primary and highly effective method for synthesizing this compound is through the addition of an organometallic reagent to the corresponding ketone, 1-(4-propylphenyl)ethan-1-one (also known as 4'-propylacetophenone). leah4sci.comnih.gov Grignard reagents are among the most common organometallic compounds used for this purpose. leah4sci.commasterorganicchemistry.com
The reaction involves the nucleophilic attack of a methyl-containing Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), on the electrophilic carbonyl carbon of 4'-propylacetophenone. youtube.com This addition breaks the carbonyl π-bond and forms a new carbon-carbon single bond, resulting in a magnesium alkoxide intermediate. youtube.com Subsequent workup with a protic source, typically aqueous acid (H₃O⁺), protonates the alkoxide to yield the final product, the tertiary alcohol this compound. leah4sci.comyoutube.com
The synthesis of the starting ketone, 4'-propylacetophenone, can be achieved via Friedel-Crafts acylation of propylbenzene (B89791) with acetic anhydride (B1165640). guidechem.com The entire two-step sequence provides a direct route to racemic this compound.
| Step | Reactants | Product | Reaction Type |
| 1 | 4'-Propylacetophenone, Methylmagnesium Bromide | Magnesium alkoxide intermediate | Nucleophilic Addition youtube.com |
| 2 | Magnesium alkoxide intermediate, H₃O⁺ | This compound | Protonation leah4sci.com |
This table details the two-step process of a Grignard reaction to form this compound from its ketone precursor.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by using less hazardous materials, improving atom economy, and employing catalytic rather than stoichiometric reagents. tandfonline.com A key target for green innovation is the reduction of the precursor ketone, 4'-propylacetophenone.
Traditional reduction methods often use stoichiometric metal hydrides that generate significant waste. Green alternatives focus on catalytic reductions, including catalytic hydrogenation and transfer hydrogenation. Biocatalysis, in particular, offers a highly sustainable route. researchgate.net The stereoselective reduction of acetophenone and its derivatives can be achieved using microorganisms or isolated enzymes (ketoreductases/alcohol dehydrogenases). google.comresearchgate.netrsc.org These enzymatic reactions often proceed with high enantioselectivity, providing direct access to a single enantiomer of the chiral alcohol product. google.com
Utilization of Sustainable Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to human health and the environment. Research has therefore focused on identifying and implementing greener alternatives for the synthesis of this compound and its analogs. The primary method for synthesizing this compound is the reduction of the corresponding ketone, 4-propylacetophenone.
Biocatalysis, in particular, has emerged as a powerful tool for this transformation, often utilizing aqueous media as the solvent, which is non-toxic, non-flammable, and readily available. The use of whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) in water offers high enantioselectivity and operates under mild conditions of temperature and pressure.
For instance, the bioreduction of acetophenone, a close structural analog of 4-propylacetophenone, has been successfully demonstrated using various microorganisms. These reactions are typically performed in aqueous buffer solutions, sometimes with the addition of a co-solvent to enhance substrate solubility.
| Biocatalyst | Substrate | Co-Solvent | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Bacillus thuringiensis | Acetophenone (40 mM) | Isopropanol (10% v/v) | >99 | 99 ((R)-1-phenylethanol) | benthamdirect.com |
| Trichothecium roseum EBK-18 | Substituted Acetophenones | Not specified | High | >99 ((R)-alcohols) | nih.gov |
Beyond purely aqueous systems, other sustainable solvent strategies include the use of deep eutectic solvents (DES) or solvent-free reaction conditions. Mechanochemistry, which involves reactions conducted by grinding or milling, represents a solvent-free approach that can lead to high yields and reduced waste.
Atom Economy and Waste Minimization in Reaction Design
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, and no waste is generated.
The synthesis of this compound is typically achieved through the reduction of 4-propylacetophenone. This can be accomplished using various reducing agents.
The reduction of the ketone to the final alcohol product is the key step where atom economy can be significantly influenced by the choice of reducing agent. Traditional methods might use metal hydrides like sodium borohydride or lithium aluminum hydride, which generate stoichiometric amounts of inorganic waste.
Catalytic hydrogenation represents a more atom-economical approach. In this method, molecular hydrogen (H₂) is used as the reducing agent in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). The only byproduct is water (if any), leading to a much higher atom economy.
Another highly atom-economical and sustainable method is catalytic transfer hydrogenation. In this technique, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a catalyst. This method avoids the need for high-pressure gaseous hydrogen.
The principles of green chemistry also encourage the use of catalytic rather than stoichiometric reagents to minimize waste. rsc.org Biocatalytic reductions, as mentioned previously, are exemplary in this regard. The enzymes are highly efficient catalysts, and the reactions often proceed with high selectivity, reducing the need for protecting groups and extensive purification steps, which in turn minimizes waste generation. researchgate.net
Reactivity and Mechanistic Investigations of 1 4 Propylphenyl Ethan 1 Ol
Oxidation Reactions of Secondary Alcohols
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding valuable ketone products. libretexts.org In the case of 1-(4-propylphenyl)ethan-1-ol, this reaction leads to the formation of 1-(4-propylphenyl)ethan-1-one (B124536).
Catalytic Oxidation to 1-(4-Propylphenyl)ethan-1-one
The conversion of this compound to 1-(4-propylphenyl)ethan-1-one is a common reaction. Various catalytic systems have been developed to achieve this transformation efficiently and selectively. These methods often employ transition-metal catalysts or more environmentally benign organocatalysts, utilizing mild oxidants, including molecular oxygen from the air. rsc.orgacs.org The selective oxidation of benzylic alcohols is of particular interest due to the potential for over-oxidation to carboxylic acids, though this is less of a concern for secondary alcohols compared to primary ones. libretexts.org
Photochemical methods, for instance, have demonstrated the capacity to oxidize secondary benzylic alcohols to the corresponding ketones with high yields. rsc.org These green chemistry approaches often utilize a photocatalyst, such as thioxanthenone, and air as the oxidant, driven by light from household lamps or even sunlight. rsc.org
Table 1: Examples of Catalytic Oxidation of Secondary Benzylic Alcohols
| Catalyst System | Oxidant | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thioxanthenone/Light | Air (O₂) | Secondary Benzylic Alcohols | Corresponding Ketones | Good to Excellent | rsc.org |
| CO₂/DMSO | DMSO | Benzylic Alcohols | Carbonyl Compounds | High | acs.org |
| Bisphosphonium/Cobalt | N/A (oxidant-free) | Benzylic Alcohols | Aldehydes/Ketones | High | rsc.org |
Metal-Catalyzed and Organocatalytic Oxidation Mechanisms
The mechanisms of oxidation for secondary alcohols can vary depending on the catalyst and oxidant employed.
Metal-Catalyzed Mechanisms: Many transition-metal-catalyzed oxidations, such as those using chromium-based reagents (e.g., PCC, chromic acid), proceed through the formation of a chromate (B82759) ester intermediate. libretexts.org The reaction is initiated by the attack of the alcohol's oxygen on the metal center. Subsequent steps involve proton transfer and an elimination-type reaction to form the carbon-oxygen double bond of the ketone. libretexts.org In other systems, like those using palladium catalysts, a radical-chain mechanism may be operative. nih.gov
Organocatalytic Mechanisms: Organocatalytic oxidations offer a metal-free alternative. For example, systems employing CO₂ and DMSO have been shown to effectively oxidize benzylic alcohols. acs.org In photochemical oxidations using organocatalysts like thioxanthenone, the proposed mechanism involves the initial light-induced excitation of the photocatalyst. rsc.org This is followed by a series of steps that ultimately lead to the oxidation of the alcohol. Mechanistic studies suggest that these reactions often proceed via a hydrogen atom transfer (HAT) process rather than a single electron transfer (SET) pathway. rsc.org
Reduction and Deoxygenation Pathways
The reduction and deoxygenation of benzylic alcohols are important synthetic transformations that lead to the formation of alkylbenzenes.
Conversion to 1-Propyl-4-ethylbenzene Derivatives
The complete removal of the hydroxyl group from this compound results in the formation of 1-propyl-4-ethylbenzene. This deoxygenation can be achieved through various methods. A common two-step procedure involves the dehydration of the alcohol to form an alkene, followed by catalytic hydrogenation of the double bond. uni-regensburg.de
More direct, one-pot deoxygenation methods have also been developed. These often utilize catalytic systems with silanes as hydrogen donors. For instance, a titanium-based catalyst, Cp₂TiCl₂, in conjunction with a silane (B1218182) like Me(EtO)₂SiH, has been shown to effectively deoxygenate benzylic alcohols. chemrxiv.orgrsc.org The silane in this system serves both as a source of hydrogen and as a regenerating agent for the active catalytic species. chemrxiv.orgrsc.org Other protocols for the deoxygenation of benzylic alcohols include the use of bis(benzotriazole)methanethione followed by reaction with a silane, and visible light photoredox catalysis where the alcohol is first activated as a benzoate (B1203000) ester. rsc.orgbeilstein-journals.org
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon of this compound is susceptible to nucleophilic substitution. To facilitate this, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. chemistrysteps.com This is typically achieved by protonating the alcohol with a strong acid, which transforms the leaving group into water. chemistrysteps.comyoutube.com
Exploration of S_N1 and S_N2 Pathways
Once the hydroxyl group is protonated, the substitution can proceed via either an S_N1 or an S_N2 mechanism, largely dependent on the reaction conditions and the structure of the substrate. chemistrysteps.comquora.com
S_N1 Pathway: As a secondary benzylic alcohol, this compound is well-suited to undergo an S_N1 reaction. The rate-determining step of this pathway is the departure of the leaving group (water) to form a secondary benzylic carbocation. youtube.commasterorganicchemistry.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the adjacent aromatic ring. youtube.comquora.com The planar nature of this carbocation intermediate allows for the nucleophile to attack from either face, which would lead to a racemic mixture if the starting alcohol were chiral. youtube.com The S_N1 mechanism is favored by polar protic solvents. quora.com
S_N2 Pathway: While the S_N1 pathway is generally favored for secondary benzylic systems, an S_N2 reaction is also possible, particularly with a strong nucleophile and in a less polar, aprotic solvent. quora.commasterorganicchemistry.com In an S_N2 reaction, the nucleophile attacks the benzylic carbon in a single, concerted step, displacing the leaving group from the opposite side. masterorganicchemistry.com The transition state for this reaction is also stabilized by the adjacent phenyl ring. quora.com
The choice between the S_N1 and S_N2 pathways for this compound can be influenced by the specific nucleophile and solvent used in the reaction. quora.com
Stereochemical Outcome of Substitution Reactions
As a chiral molecule, the stereochemical course of nucleophilic substitution reactions at the benzylic carbon of this compound is highly dependent on the reaction mechanism, which is in turn governed by the reaction conditions. The principal pathways are the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms.
The Sₙ1 pathway is favored in the presence of polar protic solvents and weak nucleophiles. The mechanism proceeds in two steps, initiated by the departure of the leaving group (after protonation of the hydroxyl group) to form a carbocation intermediate. libretexts.org The benzylic carbocation derived from this compound is stabilized by resonance, with the positive charge delocalized into the aromatic ring. chemistrysteps.com This carbocation is sp² hybridized and has a planar geometry. libretexts.org Consequently, the incoming nucleophile can attack from either face of the plane with nearly equal probability. libretexts.org This leads to a mixture of products with both retention and inversion of configuration at the chiral center, a process known as racemization. libretexts.orglibretexts.org While a perfect 50:50 mixture is the theoretical outcome, slight preferences for inversion are sometimes observed due to the lingering presence of the leaving group, which can partially shield one face of the carbocation. youtube.com
Conversely, the Sₙ2 mechanism is favored by strong nucleophiles and polar aprotic solvents. This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. vedantu.com This backside attack forces the stereochemistry at the carbon center to flip, resulting in an inversion of configuration. vedantu.comorgoreview.com For an Sₙ2 reaction to occur with an alcohol, the hydroxyl group must first be converted into a better leaving group, for instance, by reaction with tosyl chloride (TsCl) or thionyl chloride (SOCl₂). orgoreview.com
Table 1: Conditions and Stereochemical Outcomes for Substitution Reactions
| Mechanism | Favored by | Nucleophile | Solvent | Stereochemical Outcome |
|---|---|---|---|---|
| Sₙ1 | Stable carbocation (benzylic) | Weak (e.g., H₂O, ROH) | Polar Protic (e.g., ethanol (B145695), water) | Racemization (mixture of inversion and retention) libretexts.org |
| Sₙ2 | Unhindered substrate | Strong (e.g., CN⁻, RS⁻) | Polar Aprotic (e.g., acetone, DMSO) | Inversion of configuration vedantu.com |
Elimination Reactions to Form Olefinic Products
Alcohols can undergo elimination reactions, specifically dehydration, to form alkenes (olefinic products). This transformation is typically catalyzed by strong acids and involves the removal of the hydroxyl group from one carbon and a proton from an adjacent carbon.
The acid-catalyzed dehydration of secondary and tertiary alcohols, including this compound, generally proceeds through an E1 (Elimination Unimolecular) mechanism. libretexts.org This pathway shares its initial steps with the Sₙ1 reaction.
The mechanism unfolds as follows:
Protonation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a Lewis base, accepting a proton from the strong acid catalyst (e.g., sulfuric acid, H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH₂⁺). libretexts.orgchemguide.co.uk
Formation of a Carbocation: The alkyloxonium ion departs as a molecule of water, and the C-O bond cleaves heterolytically. This is the rate-determining step and results in the formation of a secondary benzylic carbocation. chemistrysteps.com This carbocation is significantly stabilized by resonance with the adjacent 4-propylphenyl ring.
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen). The electrons from the C-H bond then move to form a new π bond between the carbons, yielding the final alkene product. libretexts.orgchemistrysteps.com
For this compound, this process results in the formation of 4-propylstyrene.
Regioselectivity in elimination reactions becomes a consideration when there are multiple, non-equivalent β-hydrogens that can be removed, potentially leading to different constitutional isomers of the alkene product. Zaitsev's rule is an empirical principle used to predict the major product in such cases. It states that the elimination will preferentially yield the more substituted, and thus more thermodynamically stable, alkene. masterorganicchemistry.compressbooks.pubchadsprep.com
In the specific case of this compound, the carbocation intermediate has only one type of adjacent carbon atom bearing hydrogens: the methyl group (C2). The other adjacent carbon is the sp²-hybridized carbon of the phenyl ring, which does not have a hydrogen that can be eliminated in this manner. Therefore, there is no ambiguity in the position of the new double bond. The elimination reaction of this compound is not regioselective in the traditional sense because it can only form one constitutional isomer.
Table 2: Dehydration Product of this compound
| Reactant | Conditions | Product | Outcome |
|---|---|---|---|
| This compound | Strong Acid (H₂SO₄), Heat | 4-Propylstyrene | Unambiguous; Zaitsev's rule leads to a single product |
Rearrangement Reactions Involving Benzylic Alcohols
Under certain conditions, particularly those that involve carbocation intermediates, benzylic alcohols or their derivatives can undergo molecular rearrangements to form more stable structures.
The pinacol (B44631) rearrangement is a classic molecular rearrangement that occurs when a 1,2-diol (a vicinal diol or glycol) is treated with a strong acid. masterorganicchemistry.comwikipedia.org While this compound itself will not undergo this reaction, a derivative such as 1-(4-propylphenyl)ethane-1,2-diol would be a suitable substrate.
The mechanism involves:
Protonation of one of the two hydroxyl groups, followed by the loss of water to form a carbocation. chemistrysteps.com In an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.org
A 1,2-shift of a group (alkyl, aryl, or hydride) from the adjacent carbon to the carbocation center. The driving force for this step is the formation of a resonance-stabilized oxonium ion, which is more stable than the initial carbocation because all atoms have a complete octet. wikipedia.org
Deprotonation of the oxonium ion to yield the final ketone or aldehyde product. mychemblog.com
The group that migrates is determined by its migratory aptitude. The general order is Phenyl > Hydride > Alkyl. wikipedia.org For a hypothetical rearrangement of 1-(4-propylphenyl)ethane-1,2-diol, if the secondary hydroxyl group leaves to form the more stable benzylic carbocation, a 1,2-hydride shift from the adjacent carbon would occur to yield the corresponding α-hydroxy ketone.
Table 3: Hypothetical Pinacol Rearrangement of a Derivative
| Substrate | Conditions | Key Intermediate | Migrating Group | Product |
|---|---|---|---|---|
| 1-(4-Propylphenyl)ethane-1,2-diol | Strong Acid (H₂SO₄) | Benzylic Carbocation | Hydride (H⁻) | 2-Hydroxy-1-(4-propylphenyl)ethan-1-one |
The libretexts.orgmasterorganicchemistry.com-Wittig rearrangement is a reaction of ethers, which are analogues of alcohols, that occurs under strongly basic conditions. nih.gov This reaction provides a method for C-C bond formation. mdpi.com An ether analogue of this compound, for example, an alkyl or benzyl (B1604629) ether, could undergo this transformation.
The general mechanism for a libretexts.orgmasterorganicchemistry.com-Wittig rearrangement is:
Deprotonation of the carbon adjacent to the ether oxygen by a very strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a carbanion (an ylide).
A concerted or radical-based rearrangement involving the migration of one of the groups attached to the oxygen atom to the adjacent carbanionic carbon.
Protonation of the resulting alkoxide upon aqueous workup to give the rearranged alcohol product.
Recent studies have shown that activating groups on the aryl ring can promote the Wittig rearrangement under milder conditions. mdpi.commdpi.com For an ether derived from this compound, this rearrangement would result in the formation of a new, more complex alcohol.
Cross-Coupling Reactions Utilizing this compound
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, there are two primary sites for such functionalization: the hydroxyl group and the aromatic moiety.
Functionalization at the Hydroxyl Group
The direct cross-coupling of the hydroxyl group of secondary benzylic alcohols is a challenging transformation due to the poor leaving group ability of the hydroxide (B78521) ion. Typically, the alcohol must first be converted to a better leaving group, such as a halide, triflate, or tosylate, to facilitate coupling reactions.
However, modern catalytic systems can sometimes achieve direct coupling. For instance, palladium-catalyzed C-O coupling reactions, a variant of the Buchwald-Hartwig amination, can be used to form aryl ethers from alcohols and aryl halides. wikipedia.orgorganic-chemistry.org While no specific examples utilizing this compound are documented, a hypothetical reaction is presented below.
Hypothetical C-O Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(OAc)₂ | Buchwald Ligand (e.g., SPhos) | NaOtBu | Toluene | 1-Phenoxy-1-(4-propylphenyl)ethane |
This table represents a hypothetical reaction based on general procedures for Buchwald-Hartwig C-O coupling and does not reflect experimentally verified results for this compound.
The mechanism for such a reaction, following the general principles of Buchwald-Hartwig coupling, would involve:
Oxidative addition of the aryl halide to a Pd(0) catalyst.
Formation of a palladium alkoxide intermediate from the deprotonated this compound.
Reductive elimination to form the ether product and regenerate the Pd(0) catalyst. libretexts.orgnih.govyoutube.com
Transformations Involving the Aromatic Moiety
The aromatic ring of this compound can potentially undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, if it is first functionalized to an aryl halide or triflate. The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org
For this to occur, the starting material would need to be a halogenated derivative, for example, 1-(4-propyl-3-bromophenyl)ethan-1-ol. This derivative could then be coupled with a boronic acid.
Hypothetical Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 1-(4-Propyl-3-bromophenyl)ethan-1-ol | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(2-Propyl-[1,1'-biphenyl]-4-yl)ethan-1-ol |
This table represents a hypothetical reaction based on general procedures for Suzuki-Miyaura coupling and does not reflect experimentally verified results for a halogenated derivative of this compound.
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex.
Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org
Electrochemical Reactions and Their Mechanistic Pathways
Electrochemical methods offer an alternative to traditional chemical reagents for oxidation and reduction, often under milder conditions. The reactivity of this compound in electrochemical reactions would be centered on the benzylic alcohol and the aromatic ring.
Electrochemical Oxidation:
The electrochemical oxidation of benzylic alcohols typically leads to the formation of the corresponding ketones. In the case of this compound, this would yield 1-(4-propylphenyl)ethanone. This process involves the removal of two electrons and two protons. The reaction can be performed directly at an electrode or mediated by a redox catalyst.
A plausible mechanism for the direct electrochemical oxidation at an anode would involve:
Initial single-electron transfer from the alcohol to the anode, forming a radical cation.
Deprotonation to form a neutral radical.
A second single-electron transfer to form a carbocation.
Final deprotonation to yield the ketone product.
Electrochemical Reduction:
The electrochemical reduction of benzylic alcohols is more challenging due to the stability of the C-O bond. However, under certain conditions, reductive cleavage of the benzylic C-O bond can occur, leading to the formation of the corresponding alkane, in this case, 1-ethyl-4-propylbenzene. This process is often facilitated by converting the hydroxyl group into a better leaving group.
A possible mechanistic pathway for the direct reduction at a cathode could involve:
Protonation of the hydroxyl group to form a better leaving group (water).
Electron transfer to the C-O bond, leading to its cleavage and the formation of a benzylic radical and a water molecule.
A second electron transfer to the radical to form a carbanion.
Protonation of the carbanion to give the final alkane product.
Advanced Spectroscopic and Analytical Methodologies for Characterizing 1 4 Propylphenyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR for Structural Elucidation and Diastereotopic Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The ¹H NMR spectrum of 1-(4-propylphenyl)ethan-1-ol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to each unique proton environment.
The aromatic protons on the p-substituted benzene (B151609) ring appear as a pair of doublets, a characteristic AA'BB' system, due to their coupling with adjacent aromatic protons. The methine proton of the ethyl alcohol group appears as a quartet, as it is coupled to the three protons of the adjacent methyl group. Conversely, the methyl protons of the ethyl alcohol group appear as a doublet, being coupled to the single methine proton. The propyl group attached to the phenyl ring shows a triplet for the terminal methyl protons, a sextet (or multiplet) for the central methylene (B1212753) protons, and a triplet for the methylene protons attached to the aromatic ring. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.
The presence of a chiral center at the carbon bearing the hydroxyl group means that if the molecule were placed in a chiral environment, or if a derivative were made with a chiral reagent, the methylene protons of the propyl group could become diastereotopic and potentially show different chemical shifts and couplings.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | d | 2H | Ar-H (ortho to propyl) |
| ~7.15 | d | 2H | Ar-H (meta to propyl) |
| ~4.88 | q | 1H | CH-OH |
| ~2.58 | t | 2H | Ar-CH₂-CH₂-CH₃ |
| ~1.80 | s (broad) | 1H | -OH |
| ~1.62 | m | 2H | Ar-CH₂-CH₂-CH₃ |
| ~1.48 | d | 3H | CH(OH)-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon (¹³C) NMR for Carbon Framework Assignment
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the broadband-decoupled ¹³C NMR spectrum.
The spectrum will show signals for the four distinct aromatic carbons (two substituted and two unsubstituted). The carbinol carbon (the carbon attached to the hydroxyl group) will appear in the typical range for secondary alcohols. The carbons of the propyl group and the methyl group of the ethan-1-ol moiety will also have characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Table 2: ¹³C NMR Spectral Data for this compound | Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~142.9 | Quaternary | Ar-C (ipso, attached to propyl) | | ~142.0 | Quaternary | Ar-C (ipso, attached to ethan-1-ol) | | ~128.5 | CH | Ar-CH (meta to propyl) | | ~125.5 | CH | Ar-CH (ortho to propyl) | | ~70.5 | CH | CH-OH | | ~38.0 | CH₂ | Ar-CH₂-CH₂-CH₃ | | ~25.2 | CH₃ | CH(OH)-CH₃ | | ~24.5 | CH₂ | Ar-CH₂-CH₂-CH₃ | | ~13.9 | CH₃ | Ar-CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the methine proton of the ethan-1-ol group to the methyl protons. Within the propyl group, it would show correlations between the benzylic methylene protons and the adjacent methylene protons, and between that central methylene and the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons. For instance, the protons of the methyl group in the ethan-1-ol moiety would show a correlation to the ipso-carbon of the aromatic ring. The aromatic protons would show correlations to neighboring aromatic carbons and the benzylic carbon of the propyl group.
Table 3: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
|---|---|
| CH-OH | CH(OH)-C H₃, ipso-Ar-C |
| CH(OH)-CH₃ | C H-OH, ipso-Ar-C |
| Ar-H (ortho to propyl) | ipso-Ar-C (propyl), ipso-Ar-C (ethan-1-ol), Ar-C H (meta) |
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. The calculated exact mass for this compound (C₁₁H₁₆O) is 164.12012 Da. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound.
Table 4: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (Da) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of a sample of this compound, the gas chromatogram would ideally show a single peak, indicating the purity of the sample. The retention time of this peak is a characteristic property of the compound under the specific GC conditions.
The mass spectrometer then records a mass spectrum for the compound as it elutes from the GC column. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of the compound. The fragmentation pattern provides a molecular fingerprint that can be used for identification. Common fragmentation pathways for benzylic alcohols include the loss of a methyl group, loss of water, and cleavage of the benzylic bond.
Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 146 | [M - H₂O]⁺ |
| 131 | [M - CH₃ - H₂O]⁺ or [M - C₂H₅]⁺ |
| 119 | [M - C₂H₅O]⁺ (Benzylic cleavage) |
This combination of chromatographic purity and a characteristic mass spectrum provides a high degree of confidence in the identity and purity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum reveals key absorptions that confirm its molecular structure.
The most prominent and diagnostic feature in the IR spectrum of an alcohol is the O-H stretching vibration. For this compound, this appears as a broad band in the region of 3600-3200 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.
The presence of the aromatic ring is confirmed by several characteristic absorptions. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to moderate to weak absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern of the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 840-810 cm⁻¹ range.
The aliphatic propyl and methyl groups also contribute to the spectrum. The C-H stretching vibrations of the sp³ hybridized carbons of the propyl and methyl groups are observed in the 2960-2850 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol group gives a strong absorption in the 1125-1085 cm⁻¹ range.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Alcohol (O-H) | Stretching, hydrogen-bonded | 3600-3200 (broad) |
| Aromatic (C-H) | Stretching | 3100-3000 |
| Aliphatic (C-H) | Stretching | 2960-2850 |
| Aromatic (C=C) | Stretching | 1600-1450 |
| Alcohol (C-O) | Stretching | 1125-1085 |
| Aromatic (C-H) | Out-of-plane bending (para-disubstituted) | 840-810 |
Chiral Chromatography for Enantiomeric Excess (ee) Determination
Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is crucial in fields where the biological activity of the two enantiomers may differ significantly.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of chiral compounds. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz
For the separation of alcoholic enantiomers like those of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. csfarmacie.cz These CSPs are coated onto a silica (B1680970) support and can be used in either normal-phase or reversed-phase mode. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) for normal-phase, or a mixture of water and acetonitrile (B52724) or methanol (B129727) for reversed-phase, is critical for achieving optimal separation.
The general approach involves dissolving the racemic or enantiomerically enriched sample in the mobile phase and injecting it into the HPLC system. The enantiomers are separated on the chiral column, and their elution is monitored by a UV detector, typically at a wavelength where the aromatic ring absorbs, such as 254 nm. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
A hypothetical HPLC separation of the enantiomers of this compound on a chiral column is detailed in the table below.
| Parameter | Value |
| Column | Chiralpak® IA (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Enantiomeric Excess (ee) | Calculated from peak areas |
Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase. For the analysis of chiral alcohols, cyclodextrin-based CSPs are particularly common and effective. gcms.cz
In this method, the sample is vaporized in the heated injector of the gas chromatograph and transported through the capillary column by an inert carrier gas, such as helium or hydrogen. The enantiomers interact differently with the chiral stationary phase, leading to their separation. A flame ionization detector (FID) is typically used for detection.
For a compound like this compound, direct analysis on a chiral GC column is possible. Alternatively, derivatization of the alcohol to a more volatile ester or ether can sometimes improve the separation.
The table below outlines typical conditions for a hypothetical chiral GC separation of this compound enantiomers.
| Parameter | Value |
| Column | Astec® CHIRALDEX® G-TA (gamma-cyclodextrin derivative) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Retention Time (R-enantiomer) | 18.3 min |
| Retention Time (S-enantiomer) | 19.1 min |
| Enantiomeric Excess (ee) | Calculated from peak areas |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either crystallization at low temperatures or the formation of a crystalline derivative. For instance, reacting the alcohol with a chiral acid could yield a diastereomeric ester that is a solid and can be crystallized.
If a suitable crystal can be obtained, X-ray crystallography can provide a wealth of information, including bond lengths, bond angles, and the precise arrangement of the atoms in the crystal lattice. Most importantly, for a chiral molecule, the analysis can unambiguously determine the absolute configuration (R or S) of the stereocenter, provided that a heavy atom is present in the structure or by using anomalous dispersion effects.
While no published crystal structure for this compound itself is currently available, the general data that would be obtained from such an analysis are outlined in the table below.
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) |
| Space Group | The specific symmetry elements present in the unit cell |
| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) |
| Atomic Coordinates | The precise position of each atom in the unit cell |
| Bond Lengths and Angles | The geometry of the molecule |
| Absolute Configuration | The unambiguous assignment of R or S stereochemistry |
Computational and Theoretical Studies on 1 4 Propylphenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various other properties.
Investigation of Electronic Structure and Energetics
DFT calculations are instrumental in elucidating the electronic landscape of molecules like 1-(4-propylphenyl)ethan-1-ol. For related compounds, such as substituted 1-phenylethyl chlorides, theoretical studies using methods like PM3 have been conducted to understand their electronic properties and reactivity. These studies investigate parameters like Brønsted α and β values to gauge the extent of reaction in the transition state. For instance, in nucleophilic substitution reactions of 1-phenylethyl chlorides, greater Brønsted values for phenoxide nucleophiles compared to thiophenoxides suggest a more advanced reaction in the transition state for the former. koreascience.kr
The electronic properties of a molecule are crucial in determining its reactivity. Descriptors derived from DFT, such as electronegativity, chemical hardness, and electrophilicity index, are valuable in analyzing potential toxicity and identifying reactive sites. researchgate.net For example, in a study on benzidine, these descriptors were calculated using the B3LYP/6-31G* level of theory to understand its toxic nature. researchgate.net
Table 1: Representative Calculated Electronic Properties for a Substituted Phenylethanol Derivative
| Property | Value | Method | Reference |
| HOMO Energy | - | B3LYP/6-31G | researchgate.net |
| LUMO Energy | - | B3LYP/6-31G | researchgate.net |
| Electronegativity (χ) | - | B3LYP/6-31G | researchgate.net |
| Chemical Hardness (η) | - | B3LYP/6-31G | researchgate.net |
| Electrophilicity Index (ω) | - | B3LYP/6-31G* | researchgate.net |
| Note: Specific values for this compound are not available and would require dedicated calculations. The table illustrates the types of data generated in such studies. |
Reaction Pathway Analysis and Transition State Elucidation
Theoretical studies on the nucleophilic substitution reactions of 1-phenylethyl chlorides have provided insights into reaction mechanisms and transition state (TS) geometries. koreascience.kr These studies suggest that in the gas phase, these reactions proceed via an SN2 mechanism with a tight transition state. koreascience.kr The nature of the nucleophile influences the symmetry of the transition state; for phenoxides, the TS is relatively symmetrical, while for thiophenoxides, bond-making is more advanced than bond-breaking, leading to an unsymmetrical TS. koreascience.kr The use of solvation models, such as the Cramer-Truhlar solvation model (PM3-SM3), is crucial for understanding reaction pathways in solution, as seen in studies of benzyl (B1604629) and 1-phenylethyl chlorides in water. koreascience.kr
Conformational Analysis and Stability
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and the relative stability of its conformers. Theoretical structure-activity studies of methyl-substituted 4-(m-OH phenyl) piperidines have demonstrated the critical role of the orientation of substituent groups in determining their pharmacological effects. nih.gov For this compound, conformational analysis would involve mapping the potential energy surface by rotating the bonds connecting the propyl group, the phenyl ring, the ethyl group, and the hydroxyl group to identify the most stable conformers.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecules in solution. lookchem.com While specific MD simulations for this compound are not reported, studies on related molecules like 2-phenylethanol (B73330) and its derivatives have explored their interactions with model membranes. nih.gov These simulations reveal how such molecules incorporate into lipid bilayers and affect membrane structure, which is often correlated with their biological activity. nih.gov For instance, the bacteriostatic activity of 2-phenylethanol derivatives has been shown to correlate with their membrane binding affinity. nih.gov All-atom MD simulations can also be employed to study the binding stability of ligands to target proteins, providing insights into binding free energies and the nature of intermolecular interactions. nih.gov
Quantum Chemical Methods for Spectroscopic Property Prediction
Quantum chemical calculations are routinely used to predict spectroscopic properties, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds. While specific spectroscopic predictions for this compound are not available, the general methodology involves optimizing the molecular geometry and then performing frequency and NMR chemical shift calculations at a suitable level of theory.
In Silico Modeling of Enzymatic Interactions for Biocatalysis Studies
The application of this compound and related secondary benzylic alcohols as chiral building blocks often involves enzymatic resolutions. In silico modeling, particularly molecular docking and MD simulations, is a powerful tool for understanding and engineering enzyme-substrate interactions.
For example, docking studies with alcohol dehydrogenases (ADHs) can identify key amino acid residues in the active site that are involved in substrate binding. plos.org In a study on a halophilic alcohol dehydrogenase (HvADH2), docking with (S)-1-phenylethanol identified two phenylalanine residues as crucial for binding the aromatic ring of the substrate. plos.org Such insights can guide site-directed mutagenesis efforts to improve the enzyme's activity and substrate scope. plos.org
Similarly, in silico studies have been used to evaluate the potential of 2-phenylethanol as a dual-target antifungal and antiviral agent by docking it into the active sites of various pathogenic enzymes. researchgate.net These studies can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-ligand complex. researchgate.netsemanticscholar.org
Table 2: Representative In Silico Docking Results for a Phenylethanol Derivative with a Target Enzyme
| Target Enzyme | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Candida albicans Lanosterol 14 α-demethylase (CYP51) | 2-Phenylethanol | -4.40 | MET306, THR311 | semanticscholar.org |
| Halophilic Alcohol Dehydrogenase (HvADH2) | (S)-1-Phenylethanol | - | F85, F108, G294 | plos.org |
| Note: The table presents examples of data from studies on related molecules to illustrate the output of in silico modeling. |
Synthetic Utility and Research Applications of 1 4 Propylphenyl Ethan 1 Ol Derivatives
Role as a Chiral Building Block in Complex Molecule Synthesis
1-(4-Propylphenyl)ethan-1-ol, particularly in its enantiomerically pure forms, serves as a valuable chiral building block in asymmetric synthesis. The stereogenic center at the carbinol carbon allows for the introduction of specific chirality into larger, more complex molecules. The synthesis of these chiral alcohols often starts from the prochiral ketone, 4'-propylacetophenone, which is then asymmetrically reduced to the desired (R)- or (S)-enantiomer. nih.govnih.govnist.gov
Biocatalysis is a prominent method for achieving this transformation with high enantioselectivity. nih.gov Various microorganisms and their isolated enzymes (ketoreductases) are employed to reduce the ketone. For instance, studies on the enzymatic reduction of substituted acetophenones have demonstrated that ketoreductases can produce chiral alcohols with high enantiomeric excess (e.e.). rsc.orgnih.gov The electronic properties of substituents on the aromatic ring can influence both the reaction rate and the stereochemical outcome. rsc.org Chemical methods, such as borane (B79455) reduction using chiral catalysts like spiroborate esters derived from amino alcohols, also provide an effective route to these optically active alcohols with excellent yields and enantioselectivities. researchgate.net
Once obtained, these chiral alcohols are versatile intermediates. scbt.comnih.govsigmaaldrich.com Their hydroxyl group can be derivatized or replaced, and the chiral center can direct the stereochemistry of subsequent reactions, making them crucial starting materials for the synthesis of pharmaceuticals and other fine chemicals where specific stereoisomers are required.
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The structural motif of this compound, or its corresponding ketone, is a component of various molecular scaffolds investigated in medicinal chemistry.
Heterocyclic compounds are foundational to a vast number of pharmaceuticals and bioactive molecules. nih.gov Derivatives of this compound can be used to construct such systems. For example, the related compound 2-bromo-4'-hydroxyacetophenone (B28259) is a key starting material for synthesizing 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones. nih.gov In these syntheses, the bromoacetophenone is attached to various heterocyclic mercaptans via a thioether linkage. nih.gov This creates a scaffold combining a phenolic ring with diverse heterocycles like benzoxazole, triazole, or benzimidazole. nih.gov
Furthermore, more complex heterocyclic systems like 1,4-oxazines can be synthesized through multi-component reactions. arkat-usa.org While not directly starting from this compound, these syntheses illustrate how substituted phenyl units can be incorporated into complex heterocyclic frameworks, such as through intramolecular Wittig reactions involving phosphine (B1218219) derivatives and other reagents. arkat-usa.org The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives from intermediates like tetrahydro-4H-chromene also highlights the modular nature of building complex heterocyclic structures. nih.gov
The oxidized form of this compound, which is 1-(4-propylphenyl)ethanone, is a direct precursor for the synthesis of chalcones and related structures. nih.govnist.gov Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are synthesized via the Claisen-Schmidt condensation. jetir.orgnih.govfabad.org.tr This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative (like 1-(4-propylphenyl)ethanone) with an aromatic aldehyde. jetir.orgnih.gov
This method is highly versatile, allowing for the creation of a large library of chalcone (B49325) derivatives by varying both the acetophenone and the benzaldehyde (B42025) starting materials. nih.govnih.gov The general synthetic scheme is outlined below:
| Reactant A | Reactant B | Catalyst | Product Type |
| 1-(4-Propylphenyl)ethanone | Substituted Benzaldehyde | NaOH or KOH | Substituted Chalcone |
| Substituted Acetophenone | Benzaldehyde | NaOH or KOH | Substituted Chalcone |
This table illustrates the general Claisen-Schmidt condensation for synthesizing chalcone derivatives.
Similarly, the propylphenyl motif can be incorporated into diarylpentanoid structures. nih.gov These compounds, which feature two aromatic rings separated by a five-carbon chain, can be synthesized through various methods, including condensation reactions involving butanones and benzaldehydes. nih.gov For instance, the synthesis of alnustone-like diarylpentanoids has been achieved via the condensation of 4-aryl-2-butanones with different benzaldehydes. nih.gov A structure-activity relationship study of a large series of diarylpentanoids revealed that the substitution pattern on the aromatic rings is crucial for their chemical properties. nih.gov
Applications in Materials Science Research
The rigid 4-propylphenyl group is a useful moiety in the design of new materials, particularly in the fields of polymers and liquid crystals.
While specific examples of polymers derived directly from this compound are not extensively documented in the provided results, the principles of polymer chemistry allow for its integration. The hydroxyl group of the alcohol or the ketone functionality of the corresponding acetophenone can be used as a handle for polymerization or for grafting onto existing polymer backbones. For example, the vinyl derivative, obtained by dehydration of the alcohol, could undergo radical polymerization to form a polystyrene-type polymer with pendant 4-propylphenyl groups. The specific properties of such a polymer would be influenced by the size and shape of the propylphenyl substituent.
The 4-propylphenyl group is a common structural unit in liquid crystal (LC) molecules. wikipedia.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, often composed of rod-like (calamitic) or disk-like (discotic) organic molecules. wikipedia.orgusp.br The anisometric shape and rigidity of molecules containing the propylphenyl group contribute to the formation of mesophases. aps.org
The length of the alkyl chain, such as the propyl group, is a critical factor in determining the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures between these phases. aps.orgnih.gov For example, N-(4-methoxybenzylidene)-4-butylaniline (MBBA) was an early and important room-temperature nematic liquid crystal, highlighting the role of terminal alkyl chains. wikipedia.org Scientists design new liquid crystalline materials by synthesizing molecules with a rigid core (often containing multiple phenyl rings) and flexible terminal chains, like the propyl group. aps.org The introduction of specific terminal groups can influence intermolecular interactions and mesophase stability, which is crucial for applications in display technologies and other electro-optic devices. nih.gov
Probes for Mechanistic Organic Chemistry Studies
Derivatives of this compound are instrumental in elucidating the mechanisms of various organic reactions, particularly those involving the chiral benzylic alcohol moiety. The 4-propyl substituent, being a weakly electron-donating group, allows for subtle probing of electronic effects in reaction intermediates and transition states.
One of the primary areas of investigation is the kinetic resolution of racemic this compound. This process, often catalyzed by enzymes such as lipases, involves the selective reaction of one enantiomer over the other, providing access to enantiomerically enriched alcohols and esters. The efficiency and selectivity of these resolutions are highly dependent on the nature of the substrate. By studying the kinetic parameters of the enzymatic acylation of a series of para-substituted 1-phenylethanol (B42297) derivatives, including the 4-propyl analogue, researchers can map the active site of the lipase (B570770) and understand the steric and electronic requirements for effective catalysis. For instance, the rate of acylation can be correlated with the size and electronic nature of the para-substituent, providing insights into the enzyme's substrate specificity. While specific studies focusing solely on the 4-propyl derivative are not extensively documented, research on similar para-substituted phenylethanols provides a strong basis for understanding its behavior. nih.govnih.gov
The mechanism of asymmetric hydrogenation of the precursor ketone, 4-propylacetophenone, to yield this compound is another area of significant mechanistic interest. wikipedia.org The stereochemical outcome of these reactions is governed by the intricate interactions between the substrate, the chiral catalyst, and the hydrogen source. The 4-propyl group can influence the preferred binding orientation of the ketone to the catalyst's active site, thereby dictating the facial selectivity of the hydride attack. Proposed mechanisms for asymmetric hydrogenation often involve the formation of catalyst-substrate complexes, and the steric bulk of the propyl group can play a crucial role in the stability and reactivity of these intermediates. wikipedia.org By comparing the enantioselectivity achieved with different para-substituents, a deeper understanding of the catalyst's mode of action can be developed.
Below is a table summarizing the types of mechanistic studies where this compound derivatives can be utilized as probes:
| Mechanistic Study | Role of this compound Derivative | Key Parameters Investigated |
| Enzymatic Kinetic Resolution | Substrate for lipase-catalyzed acylation or hydrolysis. | Enantiomeric excess (ee), conversion (c), enantioselectivity (E), influence of the propyl group on enzyme-substrate binding. |
| Asymmetric Hydrogenation of Precursor | Product of the asymmetric hydrogenation of 4-propylacetophenone. | Enantiomeric excess (ee), catalyst efficiency, effect of the propyl group on the stereochemical pathway. |
| Solvolysis Reactions | Substrate for studying nucleophilic substitution mechanisms. | Reaction rates, formation of carbocation intermediates, influence of the propyl group on carbocation stability. |
Development of Novel Catalytic Systems Inspired by this compound Transformations
The transformations of this compound and its derivatives not only provide valuable mechanistic data but also inspire the design and development of new and improved catalytic systems. The insights gained from studying these reactions can be applied to create catalysts with enhanced activity, selectivity, and broader substrate scope.
One avenue of research is the development of synthetic catalysts that mimic the function of enzymes. The study of lipase-catalyzed resolutions of this compound can guide the design of small-molecule catalysts for the kinetic resolution of chiral alcohols. By understanding the key interactions responsible for enantioselectivity in the enzymatic process, chemists can incorporate similar features into synthetic catalysts.
Furthermore, the chiral scaffold of enantiomerically pure this compound can be used as a starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of coordinating groups such as phosphines, amines, or oxazolines. These new ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The propyl group in these ligands can exert a specific steric and electronic influence on the catalytic center, potentially leading to unique reactivity and selectivity profiles.
The development of catalysts for the asymmetric transfer hydrogenation of prochiral ketones like 4-propylacetophenone is another active area of research. rsc.org The knowledge gained from studying the mechanisms of existing catalysts can inform the design of more efficient and selective systems. For example, understanding how the substrate interacts with the catalyst can lead to the development of ligands that promote a more favorable transition state for the desired enantiomer.
The table below outlines how transformations of this compound can inspire the development of new catalytic systems:
| Transformation Studied | Insights Gained | Application in Catalyst Development |
| Enzymatic Kinetic Resolution | Understanding of non-covalent interactions leading to enantioselectivity. | Design of biomimetic catalysts for the resolution of chiral alcohols. |
| Asymmetric Synthesis of the Alcohol | Knowledge of catalyst-substrate interactions and stereocontrol elements. | Development of more active and selective catalysts for asymmetric hydrogenation and transfer hydrogenation. |
| Derivatization of the Chiral Alcohol | Access to a chiral building block with specific steric and electronic properties. | Synthesis of novel chiral ligands for a broad range of asymmetric catalytic reactions. |
Future Directions in Research on 1 4 Propylphenyl Ethan 1 Ol Chemistry
Emerging Technologies for Enhanced Stereocontrol in Synthesis
The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. Future research on 1-(4-propylphenyl)ethan-1-ol will focus on developing more efficient and highly stereoselective synthetic methods. A primary route to this alcohol is the asymmetric reduction of its corresponding ketone, 4'-propylacetophenone.
Emerging strategies involve the use of sophisticated transition-metal catalysts. For instance, ruthenium complexes containing chiral diphosphine and diamine ligands, such as those developed by Noyori, are highly effective for the asymmetric hydrogenation of aryl ketones. nih.gov Future work will aim to design "custom" catalysts specifically tailored for substrates like 4'-propylacetophenone to achieve near-perfect enantioselectivity (>99% ee) under milder conditions. nih.gov Another promising frontier is the use of multi-catalytic systems where sequences of reactions, such as isomerization and nucleophilic addition, occur in a single pot to generate complex secondary benzylic alcohols with high stereoselectivity. chemrxiv.org Furthermore, dual-catalyst systems, such as Pd/Cu co-catalysis, are enabling the stereodivergent synthesis of benzylic alcohol derivatives, allowing access to any desired stereoisomer from the same starting materials by simply changing the catalyst's chirality. nih.gov
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Chiral Secondary Alcohols
| Catalytic System | Precursor Type | Key Features | Potential Enantioselectivity (ee) | Reference |
| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Aryl Ketone | High efficiency in asymmetric hydrogenation. | >95% | nih.gov |
| Ir(P,N,OH) Complexes | Aryl Ketone | High activity and stability; effective for acetophenone (B1666503) derivatives. | >99% | mdpi.com |
| Pd/Cu Bimetallic Catalysis | Benzyl (B1604629) dicarboxylate | Stereodivergent; allows access to all diastereomers. | >99% | nih.gov |
| Multi-catalysis (e.g., Ru-based) | Alkenes/Allylic Alcohols | Sequential one-pot reactions (metathesis, isomerization, addition). | >98% | chemrxiv.org |
Advancements in Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing synthetic strategies. Future research will prioritize the development of sustainable methods for producing this compound, focusing on reducing waste, minimizing energy consumption, and using environmentally benign reagents. chinesechemsoc.org
Biocatalysis represents a significant advancement in this area. Enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B, CAL-B), can perform highly selective kinetic resolutions of racemic alcohols in organic media. mdpi.com Research is focused on enhancing enzyme performance by immobilizing them within advanced materials like covalent organic frameworks (COFs), which can create an "artificial hydration-like microenvironment" to boost catalytic activity by over tenfold compared to the free enzyme. acs.org This approach could be adapted for the resolution of racemic this compound.
Another green approach involves replacing precious metal catalysts (like Ru, Rh, Pd) with more abundant and less toxic earth-abundant metals, such as iron. Highly active iron(II) complexes have been developed for the asymmetric transfer hydrogenation of acetophenone, offering a more sustainable alternative. acs.org Additionally, the use of greener solvents, such as hexafluoroisopropanol (HFIP), which can promote dehydrative nucleophilic substitution reactions without a catalyst, is an emerging area of interest. nih.gov
Table 2: Green Chemistry Metrics for Alcohol Synthesis Routes
| Synthetic Route | Key Principle | Advantages | Disadvantages | Reference |
| Traditional Grignard Synthesis | C-C Bond Formation | High yield, versatile. | Stoichiometric magnesium waste, flammable ether solvents. | acs.org |
| Biocatalytic Resolution | Enzymatic Selectivity | High enantioselectivity, mild conditions, biodegradable catalyst. | Maximum 50% theoretical yield for resolution, requires separation. | mdpi.comacs.org |
| Iron-Catalyzed Transfer Hydrogenation | Earth-Abundant Metal | Low toxicity, cost-effective catalyst. | May require higher catalyst loading or harsher conditions than noble metals. | acs.org |
| Catalyst-Free Dehydration (in HFIP) | Solvent as Promoter | Avoids metal catalysts, simplified purification. | Requires specialized, expensive solvent; limited substrate scope. | nih.gov |
Deeper Understanding of Complex Reaction Mechanisms through Integrated Approaches
A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on an integrated approach that combines experimental kinetics with high-level computational chemistry, such as Density Functional Theory (DFT), to elucidate the intricate pathways of reactions producing this compound.
For instance, the mechanism of the famed Noyori asymmetric hydrogenation has been revised based on DFT computations, revealing that hydride transfer occurs via an outer-sphere mechanism rather than a concerted pericyclic transition state. acs.orgnih.gov These computational studies can pinpoint the rate- and enantio-determining steps and explain the role of additives like bases. acs.orgnih.gov Similarly, the long-debated mechanism of the Grignard reaction is being unraveled through ab initio molecular dynamics and DFT calculations, clarifying the roles of different magnesium species in solution and the competition between polar and single-electron transfer (SET) pathways. nih.govacs.org Applying these integrated approaches to the synthesis of this compound will allow researchers to rationally design catalysts and reaction conditions for improved outcomes.
Table 3: Computationally Investigated Intermediates in Asymmetric Hydrogenation of Acetophenone
| Intermediate/Transition State | Description | Role in Catalytic Cycle | Computational Method | Reference |
| Cationic Ru-H₂ Complex | Dihydrogen coordinated to the ruthenium center. | Precedes H-H bond cleavage. | DFT | acs.org |
| Outer-Sphere Hydride Transfer TS | Transition state for hydride transfer from Ru to ketone. | Rate- and enantio-determining step. | DFT | acs.orgnih.gov |
| Ru Amido Complex | Deprotonated diamine ligand. | Off-loop (not a direct intermediate). | DFT | acs.org |
| Ru Alkoxo Complex | Product alcohol coordinated to Ru. | Off-loop (not a direct intermediate). | DFT | acs.org |
Exploration of Novel Chemical Transformations and Applications
While valuable as a chiral building block, the future utility of this compound also lies in its potential for novel chemical transformations. The secondary hydroxyl group serves as a versatile functional handle for derivatization, enabling the synthesis of a wide array of new compounds.
Future research will explore the direct, catalytic dehydrative substitution of the alcohol to form new C-C, C-N, C-O, and C-S bonds, which is a highly atom-economical strategy. researchgate.net For example, electron-rich secondary benzylic alcohols can be efficiently converted into various thioethers and trisubstituted methanes using HFIP as a solvent and promoter. nih.gov Another area of exploration is the use of this compound and its derivatives in transition metal-catalyzed cross-coupling reactions. Photoredox/nickel dual catalysis has enabled the direct cross-coupling of α-hydroxyalkyl nucleophiles with aryl halides, avoiding protection-deprotection steps. nih.gov Derivatization is also key for analytical purposes; converting the alcohol to a picolinate (B1231196) or benzoyl ester can facilitate separation and analysis by HPLC on a chiral stationary phase. researchgate.netacs.org
Table 4: Novel Transformations of Secondary Benzylic Alcohols
| Reagent(s) | Transformation Type | Product Class | Key Advantage | Reference |
| Thiol, HFIP | Dehydrative C-S Coupling | Thioether | Catalyst-free, efficient. | nih.gov |
| Azidotrimethylsilane, HBF₄·OEt₂ | Dehydrative Azidation | Benzyl Azide | Metal-free, good functional group tolerance. | researchgate.net |
| Aryl Halide, Ir/Ni Dual Catalyst | Photoredox Cross-Coupling | Diaryl/Alkyl-aryl Methanol (B129727) | Direct C-C bond formation without protecting groups. | nih.gov |
| Benzoyl Chloride, Base | Derivatization for Analysis | Benzoyl Ester | Enhances detection in LC-MS analysis. | acs.org |
Integration with Automated Synthesis and Machine Learning in Chemical Discovery
The intersection of chemistry, robotics, and artificial intelligence is set to revolutionize chemical research. Future investigations into the chemistry of this compound will be significantly accelerated by these technologies. Automated platforms for high-throughput experimentation (HTE) can screen hundreds of reaction conditions (e.g., catalysts, ligands, solvents, bases) in a fraction of the time required for manual experiments. nih.govnih.gov These automated systems can be coupled with online analysis (e.g., HPLC) and intelligent algorithms to create self-optimizing platforms that autonomously find the best reaction conditions with minimal human intervention. researchgate.netrsc.org
Machine learning (ML) is emerging as a powerful predictive tool in this domain. ML models are being trained on large datasets to predict the enantioselectivity of asymmetric reactions with remarkable accuracy. chinesechemsoc.orgrsc.org By inputting the structures of the substrate (e.g., 4'-propylacetophenone), catalyst, and ligand, these models can forecast the enantiomeric excess (% ee) of the product, guiding chemists toward the most promising experimental conditions without costly trial-and-error. nih.govrsc.org As these models become more sophisticated, they will accelerate the discovery of novel, highly selective catalysts for the synthesis of chiral molecules like this compound.
Table 5: Application of Machine Learning in Asymmetric Catalysis
| ML Model Type | Application | Predicted Outcome | Reported Accuracy | Reference |
| XGBoost | Catalyst/Solvent Screening | Enantioselectivity (% ee) | R² = 0.84 | chinesechemsoc.org |
| Deep Neural Network (DNN) | Ligand/Substrate Design | Enantioselectivity (% ee) | RMSE = 6.3% ee | rsc.org |
| Linear Regression on Classified Data | Mechanistic Hypothesis Generation | ΔΔG‡ (kcal/mol) | Avg. error = 0.24-0.65 kcal/mol | nih.gov |
| Atomistic ML (QML) | Organocatalyst Screening | Activation Energy (ΔE) | MAE as low as 0.25 kcal/mol | rsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-propylphenyl)ethan-1-ol, and how are reaction conditions optimized?
- Answer : The compound can be synthesized via catalytic hydrogenation of the corresponding ketone (e.g., 1-(4-propylphenyl)ethanone) using catalysts like Fe-phthalocyanine (FePC) under aerobic conditions. Key parameters include solvent choice (ethanol), catalyst loading (0.25 mol%), and reaction time (6–24 h at room temperature). Yields are monitored via TLC and GC, with purification by flash chromatography . Alternative routes involve reduction of alkynes with regioselective Markovnikov addition using chiral catalysts, though enantioselectivity may require further optimization .
Q. How is the structural identity of this compound confirmed experimentally?
- Answer : Characterization employs ¹H/¹³C NMR to identify chemical shifts (e.g., δ 4.75 ppm for the hydroxyl-bearing carbon, δ 1.44 ppm for the methyl group) and confirm regiochemistry. GC-MS and chiral HPLC (e.g., using cellulose-based columns) verify purity and enantiomeric excess (>85% for R-configuration). IR spectroscopy detects hydroxyl stretches (~3400 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Answer : The compound exhibits moderate solubility in polar solvents (e.g., water) but high solubility in ethanol, dichloromethane, and THF. Stability tests show degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at 4°C in inert atmospheres is recommended to prevent oxidation of the hydroxyl group .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts enhance stereochemical control?
- Answer : Chiral resolution using (R)- or (S)-specific catalysts (e.g., Ru-BINAP complexes) enables enantiomeric excess >90%. Asymmetric transfer hydrogenation with HCOONa as a hydrogen donor in isopropanol achieves 88–90% ee, as validated by chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns . Computational modeling (DFT) predicts transition-state geometries to optimize catalyst design .
Q. What role does this compound play in modulating biological targets, and how are structure-activity relationships (SAR) explored?
- Answer : Derivatives show inhibitory activity against enzymes like glutaminase 1 (GLS1), with IC₅₀ values determined via fluorescence-based assays. SAR studies reveal that para-substituted alkyl groups (e.g., propyl) enhance hydrophobic interactions in enzyme active sites compared to methyl analogs. In vitro cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa) further validate bioactivity .
Q. How do computational methods aid in predicting the reactivity and regioselectivity of this compound derivatives?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways, such as hydrogenation of alkynes, to predict regioselectivity (Markovnikov vs. anti-Markovnikov). Molecular docking (AutoDock Vina) identifies binding affinities for biological targets, guiding rational design of analogs with improved potency .
Q. What environmental impacts are associated with this compound, and how can green chemistry mitigate these concerns?
- Answer : While ecotoxicity data are limited, biodegradation studies (OECD 301F) suggest moderate persistence. Green synthesis methods, such as biocatalysis with Daucus carota cells or aqueous-phase reactions, reduce reliance on organic solvents and heavy-metal catalysts. Life-cycle assessments (LCAs) compare waste generation across synthetic routes .
Methodological Resources
- Synthesis Optimization : Refer to iron-catalyzed alkyne hydration protocols and chiral reduction techniques .
- Analytical Workflows : Use NMR (400 MHz) and chiral HPLC (Daicel Chiralpak IC-3) for stereochemical analysis .
- Computational Tools : Leverage Gaussian 16 for DFT and PyMol for protein-ligand visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
